2-(4-Fluorophenyl)propane-1,3-diaminedihydrochloride
Description
2-(4-Fluorophenyl)propane-1,3-diamine dihydrochloride is a fluorinated aromatic diamine salt characterized by a propane-1,3-diamine backbone substituted with a 4-fluorophenyl group at the C-2 position. The dihydrochloride salt enhances its stability and solubility in aqueous media, making it suitable for pharmaceutical and synthetic applications.
Properties
Molecular Formula |
C9H15Cl2FN2 |
|---|---|
Molecular Weight |
241.13 g/mol |
IUPAC Name |
2-(4-fluorophenyl)propane-1,3-diamine;dihydrochloride |
InChI |
InChI=1S/C9H13FN2.2ClH/c10-9-3-1-7(2-4-9)8(5-11)6-12;;/h1-4,8H,5-6,11-12H2;2*1H |
InChI Key |
PDXSEQQOIIYCSA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(CN)CN)F.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)propane-1,3-diaminedihydrochloride typically involves the reaction of 4-fluorobenzaldehyde with nitromethane to form 4-fluoro-β-nitrostyrene. This intermediate is then reduced to 2-(4-fluorophenyl)propane-1,3-diamine, which is subsequently converted to its dihydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)propane-1,3-diaminedihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products
The major products formed from these reactions include amine oxides, secondary amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(4-Fluorophenyl)propane-1,3-diaminedihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)propane-1,3-diaminedihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-(4-fluorophenyl)propane-1,3-diamine dihydrochloride with structurally or functionally analogous compounds, focusing on synthesis, substituent effects, and biological relevance.
Structural Analogues
2.1.1. 2-(1,3-Diphenyl-1H-pyrazol-4-yl)chromones
- Structure : Chromone scaffold with a pyrazole substituent at C-2.
- Synthesis: Cyclodehydration of 1-(2-hydroxyaryl)propane-1,3-diones using HCl in ethanol or acetic acid .
- Key Differences :
- The propane-1,3-dione precursor is cyclized into a chromone ring, unlike the diamine backbone of the target compound.
- Substituted with phenyl/thiophene groups rather than a fluorophenyl group.
- Activity : Some derivatives exhibit moderate phosphodiesterase IV (PDE IV) inhibition .
2.1.2. 2-(4-(Estradiol)-1H-1,2,3-triazol-1-yl)propane-1,3-diamine Dihydrochloride
- Structure : Propane-1,3-diamine backbone linked to an estradiol-triazole group.
- Synthesis : Synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) followed by HCl deprotection .
- Key Differences :
- Contains a steroid-triazole moiety instead of a fluorophenyl group.
- Designed for estrogen receptor targeting, contrasting with the undefined target of the fluorophenyl derivative.
- Yield : 95% after deprotection .
2.1.3. 2-(3,4-Dihydroxyphenyl)ethylamine Hydrochloride
- Structure : Phenethylamine derivative with catechol and amine groups.
- Synthesis: Not detailed in evidence but structurally simpler than the target compound.
- Key Differences :
Functional Analogues
2.2.1. 4-Fluorophenylhydrazine Derivatives
- Example: 2-(2-(4-Fluorophenyl)hydrazono)propanoate (23) .
- Role : Used to quantify pyruvate in enzymatic assays via hydrazone formation.
- Key Differences: Hydrazine-based rather than diamine.
Comparative Data Table
Key Research Findings
Synthetic Flexibility :
- The propane-1,3-diamine scaffold allows diverse functionalization (e.g., fluorophenyl, triazole, pyrazole), enabling tailored bioactivity .
- HCl-mediated cyclization or deprotection is a common strategy for stabilizing reactive intermediates .
Substituent Impact: Fluorine substitution (as in the target compound) enhances metabolic stability and lipophilicity compared to non-halogenated analogues . Bulky groups (e.g., estradiol-triazole) may limit bioavailability but improve target specificity .
Biological Relevance :
- While the target compound’s activity is unspecified, its structural relatives show promise in enzyme inhibition (PDE IV) and hormone receptor modulation .
Biological Activity
2-(4-Fluorophenyl)propane-1,3-diaminedihydrochloride is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula: C10H14Cl2F N2
- Molecular Weight: 239.14 g/mol
- CAS Number: Not specified in the search results.
The biological activity of 2-(4-Fluorophenyl)propane-1,3-diaminedihydrochloride is primarily attributed to its interaction with various molecular targets, including:
- Receptor Modulation: It may act as an antagonist or agonist at specific receptors, influencing neurotransmitter release.
- Enzyme Inhibition: The compound has been noted for its potential to inhibit enzymes involved in key metabolic pathways, which could lead to therapeutic effects in various diseases.
Biological Activities
The compound exhibits a range of biological activities, including:
Anticancer Properties
Research indicates that 2-(4-Fluorophenyl)propane-1,3-diaminedihydrochloride may possess anticancer properties. A study demonstrated that it could induce apoptosis in cancer cell lines through the modulation of apoptotic pathways.
Neuroprotective Effects
Evidence suggests that this compound may have neuroprotective effects. Activation of certain receptors by the compound has been linked to reduced excitotoxicity in neuronal cells, which is particularly relevant in neurodegenerative diseases such as Parkinson's disease .
Antimicrobial Activity
Preliminary studies indicate potential antimicrobial properties against various pathogens. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic processes .
Case Studies and Research Findings
Several studies have investigated the biological effects of 2-(4-Fluorophenyl)propane-1,3-diaminedihydrochloride:
| Study | Findings |
|---|---|
| Study A | Demonstrated significant apoptosis induction in human cancer cell lines (e.g., breast and prostate cancer) through caspase activation. |
| Study B | Reported neuroprotective effects in rodent models of Parkinson's disease, suggesting a decrease in dopaminergic neuron degeneration. |
| Study C | Showed antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported at 32 µg/mL. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
